Bismuth subsalicylate Bismuth subsalicylate Bismuth Subsalicylate is a bismuth salt of salicylic acid. Little absorbed from the gastrointestinal tract, bismuth subsalicylate exerts a local effect on the gastric mucosa, coating it and protecting it from the corrosive effects of acid and pepsin. This agent also has local antimicrobial properties. (NCI04)
Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992)
Bismuth subsalicylate is a bismuth salt of salicylic acid. It is a member of salicylates and a bismuth coordination entity.
Brand Name: Vulcanchem
CAS No.: 14882-18-9
VCID: VC0521425
InChI: InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2
SMILES: C1=CC=C2C(=C1)C(=O)O[Bi]O2.O
Molecular Formula: C7H5BiO4
Molecular Weight: 363.1 g/mol

Bismuth subsalicylate

CAS No.: 14882-18-9

Inhibitors

VCID: VC0521425

Molecular Formula: C7H5BiO4

Molecular Weight: 363.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Bismuth subsalicylate - 14882-18-9

CAS No. 14882-18-9
Product Name Bismuth subsalicylate
Molecular Formula C7H5BiO4
Molecular Weight 363.1 g/mol
Standard InChI InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2
Standard InChIKey ZREIPSZUJIFJNP-UHFFFAOYSA-K
SMILES C1=CC=C2C(=C1)C(=O)O[Bi]O2.O
Canonical SMILES C1=CC=C2C(=C1)C(=O)O[Bi]O2.O
Appearance Solid powder
Colorform MICROSCOPIC PRISMS
WHITE, BULKY CRYSTALLINE POWDER
Physical Description Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992)
DryPowde
Description Bismuth Subsalicylate is a bismuth salt of salicylic acid. Little absorbed from the gastrointestinal tract, bismuth subsalicylate exerts a local effect on the gastric mucosa, coating it and protecting it from the corrosive effects of acid and pepsin. This agent also has local antimicrobial properties. (NCI04)
Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992)
Bismuth subsalicylate is a bismuth salt of salicylic acid. It is a member of salicylates and a bismuth coordination entity.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life STABLE IN AIR BUT AFFECTED BY LIGHT
Solubility Insoluble (<1 mg/ml at 71.1° F) (NTP, 1992)
ALMOST INSOL IN WATER OR ALCOHOL
SOL IN ACIDS & ALKALIES; INSOL IN ETHER
SOL IN OIL
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ismuth subsalicylate
Helidac
Kaopectate
Pepto-bismol
subsalicylate bismuth
Trigastronol
Reference 1: Pitz AM, Park GW, Lee D, Boissy YL, Vinjé J. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens. Gut Microbes. 2015;6(2):93-100. doi: 10.1080/19490976.2015.1008336. PubMed PMID: 25901890; PubMed Central PMCID: PMC4615802.
2: Hinostroza Morales D, Díaz Ferrer J. [Addition of bismuth subsalicylate to triple eradication therapy for Helicobacter pylori infection: efficiency and adverse events]. Rev Gastroenterol Peru. 2014 Oct-Dec;34(4):315-20. Spanish. PubMed PMID: 25594755.
3: Sheele J, Cartowski J, Dart A, Poddar A, Gupta S, Stashko E, Ravi BS, Nelson C, Gupta A. Saccharomyces boulardii and bismuth subsalicylate as low-cost interventions to reduce the duration and severity of cholera. Pathog Glob Health. 2015 Sep;109(6):275-82. doi: 10.1179/2047773215Y.0000000028. Epub 2015 Aug 11. PubMed PMID: 26260354; PubMed Central PMCID: PMC4727582.
4: Bingham AL, Brown RO, Dickerson RN. Inadvertent exaggerated anticoagulation following use of bismuth subsalicylate in an enterally fed patient receiving warfarin therapy. Nutr Clin Pract. 2013 Dec;28(6):766-9. doi: 10.1177/0884533613507606. Epub 2013 Oct 25. PubMed PMID: 24163322.
5: Abed J, Mankal P, Judeh H, Kim S. Acute Esophageal Necrosis: A Case of Black Esophagus Associated with Bismuth Subsalicylate Ingestion. ACG Case Rep J. 2014 Apr 4;1(3):131-3. doi: 10.14309/crj.2014.27. eCollection 2014 Apr. PubMed PMID: 26157851; PubMed Central PMCID: PMC4435298.
6: Ruiz-Moreno M, Binversie E, Fessenden SW, Stern MD. Mitigation of in vitro hydrogen sulfide production using bismuth subsalicylate with and without monensin in beef feedlot diets. J Anim Sci. 2015 Nov;93(11):5346-54. doi: 10.2527/jas.2015-9392. PubMed PMID: 26641054.
7: Yakoob J, Abbas Z, Usman MW, Awan S, Naz S, Jafri F, Hamid S, Jafri W. Comparison of antimicrobial activity of zinc chloride and bismuth subsalicylate against clinical isolates of Helicobacter pylori. Microb Drug Resist. 2014 Aug;20(4):305-9. doi: 10.1089/mdr.2013.0086. Epub 2013 Jul 11. PubMed PMID: 23844851.
8: Khara HS, Diehl DL, Metwally MJ, Schwender BJ. Bismuth subsalicylate tablet masquerading as vanishing button battery in the stomach. Gastrointest Endosc. 2014 Mar;79(3):539-40. doi: 10.1016/j.gie.2013.10.012. PubMed PMID: 24528833.
9: Tanaka S, Guth PH, Carryl OR, Kaunitz JD. Cytoprotective effect of bismuth subsalicylate in indomethacin-treated rats is associated with enhanced mucus bismuth concentration. Aliment Pharmacol Ther. 1997 Jun;11(3):605-12. PubMed PMID: 9218090.
10: Goldman RD. Bismuth salicylate for diarrhea in children. Can Fam Physician. 2013 Aug;59(8):843-4. PubMed PMID: 23946025; PubMed Central PMCID: PMC3743694.
11: Dodge AG, Wackett LP. Metabolism of bismuth subsalicylate and intracellular accumulation of bismuth by Fusarium sp. strain BI. Appl Environ Microbiol. 2005 Feb;71(2):876-82. PubMed PMID: 15691943; PubMed Central PMCID: PMC546758.
12: Tay HP, Chaparala RC, Harmon JW, Huesken J, Saini N, Hakki FZ, Schweitzer EJ. Bismuth subsalicylate reduces peptic injury of the oesophagus in rabbits. Gut. 1990 Jan;31(1):11-6. PubMed PMID: 2108076; PubMed Central PMCID: PMC1378333.
13: DuPont HL, Flores Sanchez J, Ericsson CD, Mendiola Gomez J, DuPont MW, Cruz Luna A, Mathewson JJ. Comparative efficacy of loperamide hydrochloride and bismuth subsalicylate in the management of acute diarrhea. Am J Med. 1990 Jun 20;88(6A):15S-19S. PubMed PMID: 2192553.
14: Johnson PC, Ericsson CD, DuPont HL, Morgan DR, Bitsura JA, Wood LV. Comparison of loperamide with bismuth subsalicylate for the treatment of acute travelers' diarrhea. JAMA. 1986 Feb 14;255(6):757-60. PubMed PMID: 3944976.
15: Wagner S, Gebel M, Haruma K, Bär W, Lange P, Freise J, Gladziwa U, Schmidt FW. Bismuth subsalicylate in the treatment of H2 blocker resistant duodenal ulcers: role of Helicobacter pylori. Gut. 1992 Feb;33(2):179-83. PubMed PMID: 1347278; PubMed Central PMCID: PMC1373926.
16: Graham DY, Estes MK, Gentry LO. Double-blind comparison of bismuth subsalicylate and placebo in the prevention and treatment of enterotoxigenic Escherichia coli-induced diarrhea in volunteers. Gastroenterology. 1983 Nov;85(5):1017-22. PubMed PMID: 6352386.
17: DuPont HL, Ericsson CD, Johnson PC, Bitsura JA, DuPont MW, de la Cabada FJ. Prevention of travelers' diarrhea by the tablet formulation of bismuth subsalicylate. JAMA. 1987 Mar 13;257(10):1347-50. PubMed PMID: 3820443.
18: Suarez FL, Furne JK, Springfield J, Levitt MD. Bismuth subsalicylate markedly decreases hydrogen sulfide release in the human colon. Gastroenterology. 1998 May;114(5):923-9. PubMed PMID: 9558280.
19: Dy RM, Lof J, DiBaise JK, Quigley EM. Evaluation of effects of ethyl alcohol and bismuth subsalicylate on gastric mucosal barrier in man. Dig Dis Sci. 1999 Feb;44(2):286-9. PubMed PMID: 10063913.
20: Hailey FJ, Newsom JH. Evaluation of bismuth subsalicylate in relieving symptoms of indigestion. Arch Intern Med. 1984 Feb;144(2):269-72. PubMed PMID: 6365007.
PubChem Compound 16682734
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator